molecular formula C7H19N3 B090873 N,N-Bis(3-aminopropyl)methylamine CAS No. 105-83-9

N,N-Bis(3-aminopropyl)methylamine

Cat. No.: B090873
CAS No.: 105-83-9
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
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Description

N,N-Bis(3-aminopropyl)methylamine: is an organic compound with the molecular formula C7H19N3. It is a colorless to almost colorless liquid with an amine-like odor. This compound is completely miscible in water and has a variety of applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(3-aminopropyl)methylamine can be synthesized through several methods. One common method involves the reaction of N-methyl-1,3-propanediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of low-cost raw materials such as dimethylamine and 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-aminopropyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Bis(3-aminopropyl)methylamine is used as a building block for the synthesis of polyurethanes and epoxy resins. It acts as a cross-linker in these materials, enhancing their mechanical properties .

Medicine: this compound derivatives are being explored for their anticancer properties. These derivatives have shown selective cytotoxicity against various cancer cell lines .

Industry: This compound is used in the production of cationic stabilized polyurethane dispersions, which are employed in coatings and adhesives .

Comparison with Similar Compounds

Uniqueness: N,N-Bis(3-aminopropyl)methylamine is unique due to its specific combination of functional groups, which allows it to act as an effective cross-linker in polymer chemistry and as a potential anticancer agent in biological research. Its ability to form stable complexes with DNA and its versatility in various chemical reactions make it a valuable compound in multiple fields .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044510
Record name N,N-Bis(3-aminopropyl)methylamine
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Molecular Weight

145.25 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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CAS No.

105-83-9, 11071-12-8
Record name Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-bis(3-aminopropyl)methylamine
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Record name N,N-BIS(3-AMINOPROPYL)METHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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